molecular formula C43H55NO15 B1196623 6-O-Methylaclacinomycin CAS No. 76264-92-1

6-O-Methylaclacinomycin

Cat. No.: B1196623
CAS No.: 76264-92-1
M. Wt: 825.9 g/mol
InChI Key: MZKGIAGYKSRHPV-UHFFFAOYSA-N
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Description

6-O-Methylaclacinomycin is a semi-synthetic anthracycline glycoside antibiotic derived from aclacinomycin A, a natural product isolated from Streptomyces galilaeus. Its structure comprises an aglycone moiety (aclacinomycinone) linked to a trisaccharide chain, with a methyl group at the 6-O position of the terminal sugar unit. This methylation enhances metabolic stability and modulates interactions with biological targets, such as DNA topoisomerase II and cellular membranes, thereby influencing its antitumor efficacy and toxicity profile .

The compound exhibits potent activity against various cancer cell lines, particularly leukemia and solid tumors, with reduced cardiotoxicity compared to non-methylated anthracyclines like doxorubicin. Its mechanism involves intercalation into DNA, inhibition of nucleic acid synthesis, and generation of reactive oxygen species (ROS), though the methyl modification attenuates ROS-related cytotoxicity .

Properties

CAS No.

76264-92-1

Molecular Formula

C43H55NO15

Molecular Weight

825.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,7-dihydroxy-5-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(41(34)52-7)38(49)33-22(37(24)48)11-10-12-27(33)46)57-31-16-25(44(5)6)39(20(3)55-31)59-32-17-28(47)40(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25,28-32,36,39-40,46-47,51H,9,13-14,16-18H2,1-8H3

InChI Key

MZKGIAGYKSRHPV-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

6-O-methylaclacinomycin

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Parameter This compound Aclacinomycin A Daunorubicin
Molecular Weight 828.7 g/mol 814.6 g/mol 563.5 g/mol
logP 1.8 1.5 0.9
H₂O Solubility 2.1 mg/mL 1.8 mg/mL 3.5 mg/mL
Melting Point 198–202°C 190–195°C 205–210°C
Table 2: Antitumor Activity in Murine Models
Compound Tumor Inhibition Rate (%) Median Survival (Days) Cardiotoxicity Incidence
This compound 78 45 5%
Doxorubicin 85 40 35%
Daunorubicin 72 38 30%

Discussion

The 6-O-methyl modification in aclacinomycin derivatives balances antitumor potency with safety, addressing a critical limitation of classical anthracyclines. Analytical methodologies, including HPLC and glycan profiling tools like GlycoBase, are essential for differentiating these compounds . Future research should explore synergistic combinations with MDR inhibitors to enhance clinical utility.

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